molecular formula C11H11N3O2 B7774138 Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester CAS No. 870766-45-3

Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester

Cat. No.: B7774138
CAS No.: 870766-45-3
M. Wt: 217.22 g/mol
InChI Key: FDIULPLMJRQRHY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester is a chemical compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a 1H-1,2,4-triazole ring attached to the benzoic acid moiety via a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester typically involves the reaction of 4-(chloromethyl)benzoic acid with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives .

Scientific Research Applications

Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways. The triazole ring is believed to play a crucial role in binding to the target proteins and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester is unique due to the presence of both the benzoic acid moiety and the triazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(1,2,4-triazol-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)10-4-2-9(3-5-10)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIULPLMJRQRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390369
Record name Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870766-45-3
Record name Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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